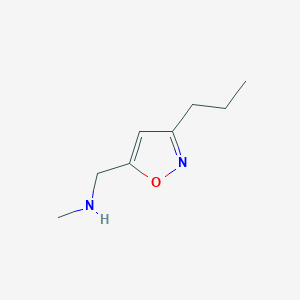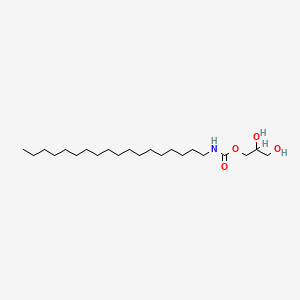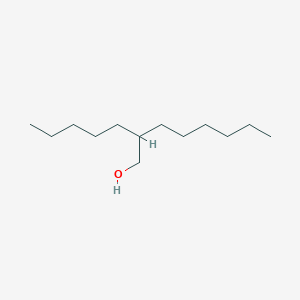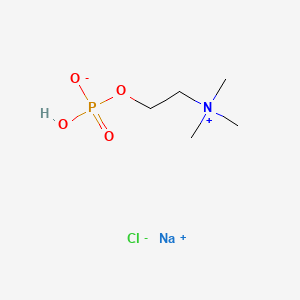![molecular formula C9H15FO B3059175 {4-Fluorobicyclo[2.2.2]octan-1-yl}methanol CAS No. 94994-16-8](/img/structure/B3059175.png)
{4-Fluorobicyclo[2.2.2]octan-1-yl}methanol
Übersicht
Beschreibung
“{4-Fluorobicyclo[2.2.2]octan-1-yl}methanol” is a chemical compound with the CAS Number: 94994-16-8 . It has a molecular weight of 158.22 . The IUPAC name for this compound is (4-fluorobicyclo [2.2.2]octan-1-yl)methanol .
Synthesis Analysis
The synthesis of “{4-Fluorobicyclo[2.2.2]octan-1-yl}methanol” involves multiple steps . The process includes reactions with methanol, hydrazine hydrate, KOH, BF3OEt2, NaOMe, SF4, and BH3SMe2 . The reaction conditions vary for each step, involving different temperatures and durations .Molecular Structure Analysis
The InChI code for “{4-Fluorobicyclo[2.2.2]octan-1-yl}methanol” is 1S/C9H15FO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“{4-Fluorobicyclo[2.2.2]octan-1-yl}methanol” has a molecular weight of 158.22 . Its linear formula is C9H15FO . More specific physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Fluorination of Organic Molecules : The compound 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) has been confirmed as an effective reagent for introducing fluorine into organic molecules, particularly across phenyl-substituted carbon-carbon double bonds. This process achieves quantitative and Markovnikov-type regioselective formation of vicinal fluoro-hydroxy, fluoro-methoxy, or fluoro-acetoxy adducts (Stavber, Zupan, Poss, & Shia, 1995).
Fluorination of Aromatic Ketones : In another study, reactions of aryl alkyl ketones with 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) in methanol resulted in selective and almost quantitative formation of the corresponding α-fluoroketones (Stavber, Jereb, & Zupan, 2000).
Stereochemical Aspects in Ring Expansion : The reaction of 2-azanorbornan-3-yl methanols under certain conditions led to chiral-bridged azepanes with configuration dependent on the starting alcohol. This process is a high-yielding, stereoselective ring expansion to the 2-azabicyclo[3.2.1]octane system (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).
Supramolecular Networks in Analogues : Studies on (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol and its 9-chloro analogue revealed significant differences in the intermolecular interaction patterns due to the simple replacement of F by Cl, affecting the point-group symmetry and interaction types in these compounds (Rajalakshmi et al., 2012).
Catalysis in Dimethyl Carbonate Synthesis : DABCO-derived (1,4-diazobicyclo[2.2.2]octane) basic ionic liquids, related to the structure of the query compound, were developed for synthesizing dimethyl carbonate via transesterification of ethylene carbonate with methanol. This process showed high efficiency and recyclability of the catalyst (Yang, He, Dou, & Chanfreau, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-fluoro-1-bicyclo[2.2.2]octanyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKUGIQZXDAIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280109 | |
| Record name | 4-Fluorobicyclo[2.2.2]octane-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94994-16-8 | |
| Record name | 4-Fluorobicyclo[2.2.2]octane-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94994-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorobicyclo[2.2.2]octane-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3059108.png)



